molecular formula C15H15BrN2O2 B1211306 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B1211306
M. Wt: 335.2 g/mol
InChI Key: VEZCYEMCCGWUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methylphenoxy)-N-(2-pyridinylmethyl)acetamide is an aromatic ether.

Scientific Research Applications

Antimicrobial and Antifungal Properties

2-(2-Bromo-4-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide has been utilized in the synthesis of compounds with significant antimicrobial and antifungal activities. For instance, in the study by Fuloria, Fuloria, and Gupta (2014), derivatives of this compound demonstrated notable antibacterial and antifungal properties, highlighting its potential in addressing microbial infections (Fuloria, Fuloria, & Gupta, 2014).

Anticancer Activity

This compound has also shown promise in anticancer research. Alqahtani and Bayazeed (2020) synthesized derivatives that displayed significant antiproliferative activity against various cancer cell lines, such as liver and breast cancer cells, suggesting its potential utility in cancer treatment (Alqahtani & Bayazeed, 2020).

Flavoring Substance Safety

Another interesting application is in the food industry as a flavoring substance. Younes et al. (2018) assessed the safety of a similar compound for human health when used as a flavoring substance, providing insights into its potential use in food applications (Younes et al., 2018).

Complexation and Coordination Chemistry

The compound has been used in the study of complexation and coordination chemistry as well. For example, research by Smolentsev (2017) focused on copper(II) complexes with related N-(pyridin-2-yl)acetamide ligands, which are important for understanding the coordination behavior and potential applications in chemistry (Smolentsev, 2017).

Biological Activity Studies

The compound has also been the subject of broader biological activity studies. For instance, Li, Li, Gloer, and Wang (2012) isolated nitrogen-containing bromophenols from marine algae and investigated their radical scavenging activity, contributing to the understanding of natural antioxidants (Li, Li, Gloer, & Wang, 2012).

properties

Product Name

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.2 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C15H15BrN2O2/c1-11-5-6-14(13(16)8-11)20-10-15(19)18-9-12-4-2-3-7-17-12/h2-8H,9-10H2,1H3,(H,18,19)

InChI Key

VEZCYEMCCGWUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=N2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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